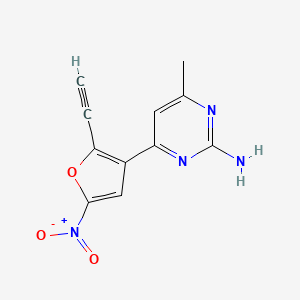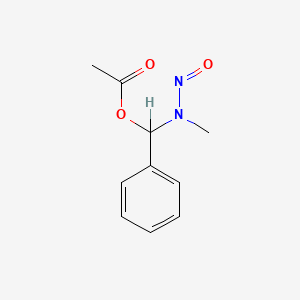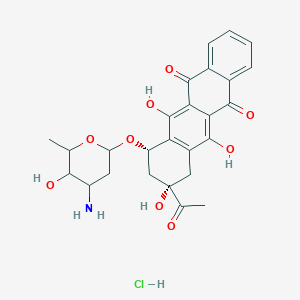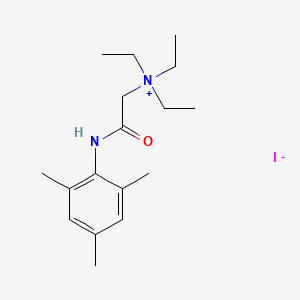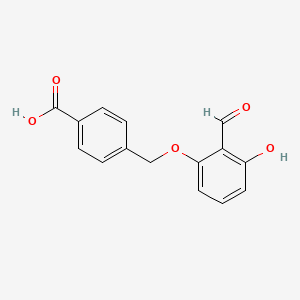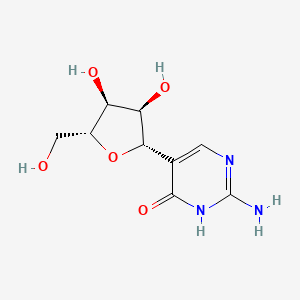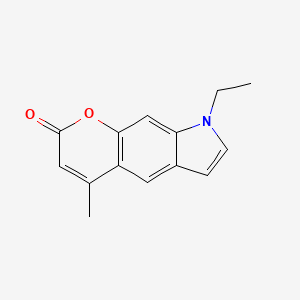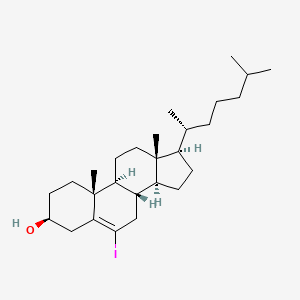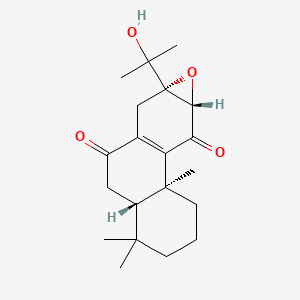
Callicarpone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Callicarpone is a diterpenoid.
Wissenschaftliche Forschungsanwendungen
Toxicity and Insecticidal Properties
Callicarpone, isolated from Callicarpa candicans, is significantly toxic to fish and is presumed to act as an insecticidal agent. A study by McChesney, Kabra, & Fraher (1979) found that simple analogs of callicarpone were tested for insecticidal and antimicrobial activities. The results indicated potential insecticidal properties, although specific effectiveness varied among the synthesized compounds.
Structural Elucidation and Quantitative Analysis
Research by Muensaena et al. (2019) involved isolation, structural elucidation, and quantitative analysis of callicarpone and oleanolic acid in Callicarpa candicans leaves. The study developed a high-performance liquid chromatography (HPLC) method for this purpose, providing a foundation for future standardization and quality control of extracts.
Fish-killing Component Study
Kawazu, Inaba, & Mitsui (1967) conducted a study on Callicarpa candicans, isolating callicarpone and evaluating its strong toxicity to fish. The study's findings (Kawazu et al., 1967) support the potential use of callicarpone as a piscicidal agent.
Traditional Chinese Medicine Applications
In traditional Chinese medicine, Callicarpa species, which contain callicarpone, have been used for various health disorders. A review by Tu et al. (2013) highlights the wide range of applications, including anti-inflammatory, antimicrobial, and analgesic activities.
Bioactive Diterpenes Study
A study on Callicarpa longissima by Liu et al. (2012) isolated new compounds and evaluated their cytotoxicity against a human prostate cancer cell line and anti-inflammatory activities.
Neuroinflammation Research
Yang et al. (2022) investigated the anti-inflammatory action and mechanism of Callicarpa nudiflora against neuroinflammation, particularly in Alzheimer's disease. This study (Yang et al., 2022) used network pharmacology and experimental validation to explore the molecular mechanisms involved.
Hemostatic Activity
A study by Zhang et al. (2010) on Callicarpa nudiflora identified chemical constituents with hemostatic effects. This study contributes to understanding the medicinal properties of Callicarpa species.
Plant Growth Promotion
Maji et al. (2013) demonstrated that calliterpenone, derived from Callicarpa macrophylla, enhances the growth and yield of crops when used with plant growth promoting rhizobacteria (PGPRs). This research (Maji et al., 2013) suggests potential agricultural applications of compounds derived from Callicarpa.
Wound Healing Effect
Zhang et al. (2019) explored the wound healing effect of Callicarpa nudiflora water extract (CNE) on scald wounds in rats. The study (Zhang et al., 2019) showed significant improvement in wound healing, supporting its traditional use.
Eigenschaften
Produktname |
Callicarpone |
|---|---|
Molekularformel |
C20H28O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(2S,7S,12S,14S)-12-(2-hydroxypropan-2-yl)-2,6,6-trimethyl-13-oxatetracyclo[8.5.0.02,7.012,14]pentadec-1(10)-ene-9,15-dione |
InChI |
InChI=1S/C20H28O4/c1-17(2)7-6-8-19(5)13(17)9-12(21)11-10-20(18(3,4)23)16(24-20)15(22)14(11)19/h13,16,23H,6-10H2,1-5H3/t13-,16+,19-,20-/m0/s1 |
InChI-Schlüssel |
USEISAATSWUIGG-MVHCQYFOSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC(=O)C3=C2C(=O)[C@@H]4[C@](C3)(O4)C(C)(C)O)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CC(=O)C3=C2C(=O)C4C(C3)(O4)C(C)(C)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



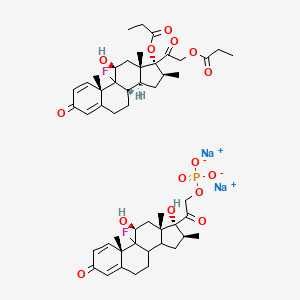
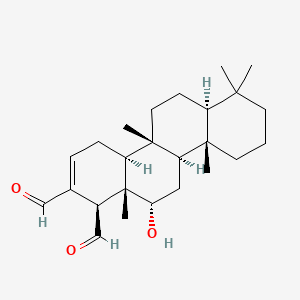
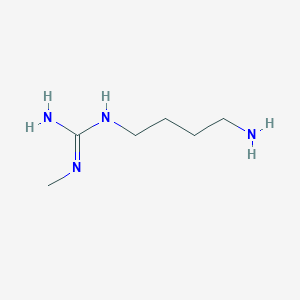
![(2R)-2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2S,7S,8R,9S)-7-Hydroxy-2-[(5S)-5-[(2R,3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1195439.png)
